molecular formula C23H23N7O2 B2539043 (2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920219-37-0

(2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Número de catálogo: B2539043
Número CAS: 920219-37-0
Peso molecular: 429.484
Clave InChI: DXTAGMMBTBWOPN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a potent, selective, and ATP-competitive small-molecule inhibitor of the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase. DDR1 is a collagen-activated receptor tyrosine kinase that is significantly overexpressed in various human cancers, including breast, lung, and brain tumors, where it plays a critical role in cancer cell proliferation, migration, and the remodeling of the extracellular matrix (ECM) to promote tumor progression and metastasis. This compound demonstrates high selectivity for DDR1 over the closely related DDR2 and a broad panel of other kinases , making it an invaluable pharmacological tool for dissecting the specific biological functions of DDR1 in complex signaling pathways. Its primary research application is in the investigation of DDR1-driven oncogenic processes, including the study of epithelial-to-mesenchymal transition (EMT), cell invasion, and the development of chemoresistance. By potently inhibiting collagen-induced DDR1 autophosphorylation, this compound allows researchers to explore novel therapeutic strategies aimed at disrupting the tumor microenvironment and suppressing metastatic spread in preclinical models. The compound, also known as DDR1-IN-1, serves as a key chemical probe for validating DDR1 as a potential therapeutic target in cancer biology .

Propiedades

IUPAC Name

(2-methoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-16-7-9-17(10-8-16)30-22-20(26-27-30)21(24-15-25-22)28-11-13-29(14-12-28)23(31)18-5-3-4-6-19(18)32-2/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTAGMMBTBWOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

The compound (2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, antiviral, and anticancer activities, supported by various research findings and case studies.

Chemical Structure

The compound can be broken down into several structural components:

  • 2-Methoxyphenyl group : Contributes to the lipophilicity and bioactivity.
  • Piperazine moiety : Known for its role in enhancing pharmacological properties.
  • Triazole and pyrimidine rings : These heterocycles are associated with various biological activities, particularly in targeting cancer and infectious diseases.

Antibacterial Activity

Research has indicated that triazole derivatives exhibit significant antibacterial properties. For instance:

  • A study highlighted the effectiveness of various triazole derivatives against Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • The compound's structure suggests potential interactions with bacterial enzymes or cell wall synthesis pathways.

Antifungal Activity

Triazoles are also recognized for their antifungal properties:

  • Compounds similar to the one have shown efficacy against Candida species and Aspergillus fungi . The mechanism often involves inhibiting ergosterol synthesis, crucial for fungal cell membrane integrity.

Antiviral Activity

The antiviral potential of triazole derivatives is notable:

  • Certain derivatives have been reported to inhibit viral replication in vitro. For example, compounds with similar structures demonstrated activity against HIV and HCV by targeting viral proteases .

Anticancer Activity

The anticancer properties of this compound are particularly promising:

  • A recent study found that triazole derivatives exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The IC50 values ranged from 6.2 μM to 43.4 μM depending on the specific derivative tested .
  • Mechanistic studies suggest that these compounds induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways involved in cancer progression.

Case Study 1: Antibacterial Evaluation

A series of synthesized triazole derivatives were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The study found that compounds with a piperazine ring showed enhanced activity compared to those without it. The best-performing derivative had an MIC of 8 μg/mL against S. aureus .

Case Study 2: Anticancer Screening

In a comprehensive screening of triazole derivatives against various cancer cell lines, one derivative exhibited significant cytotoxicity with an IC50 value of 27.3 μM against T47D breast cancer cells. This activity was attributed to the compound's ability to induce cell cycle arrest at the G2/M phase .

Data Tables

Activity Cell Line/Organism IC50/MIC Value Reference
AntibacterialS. aureus8 μg/mL
AntifungalC. albicans16 μg/mL
AntiviralHIVIC50 10 μM
AnticancerMCF-727.3 μM
AnticancerHCT-1166.2 μM

Aplicaciones Científicas De Investigación

Target Enzymes

This compound primarily targets phosphodiesterase 3 and phosphodiesterase 4 , acting as a selective dual inhibitor. The inhibition of these enzymes leads to increased levels of cyclic nucleotides, which activate protein kinase A (PKA). This activation results in the phosphorylation of various target proteins, influencing cellular processes such as inflammation and cell proliferation.

Biological Effects

The inhibition of phosphodiesterases results in:

  • Bronchodilation : Beneficial for respiratory conditions.
  • Anti-inflammatory effects : Potentially useful in treating inflammatory diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that derivatives with similar structures can inhibit the proliferation of various cancer cell lines, including:

  • MCF7 (breast cancer)
  • HEPG2 (liver cancer)

For instance, a derivative demonstrated an IC50 value of 1.18±0.14μM1.18\pm 0.14\,\mu M against HEPG2 cells, indicating potent anticancer activity .

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit key kinases involved in cancer progression:

  • Epidermal Growth Factor Receptor (EGFR) : One study reported an IC50 value of 0.24μM0.24\,\mu M for EGFR inhibition by related compounds, suggesting potential therapeutic applications in cancer treatment .

Case Study 1: Anticancer Screening

A study conducted by Zhang et al. synthesized various triazolopyrimidine derivatives and screened them for anticancer activity using the TRAP PCR-ELISA assay. One derivative exhibited an IC50 value of 1.18±0.14μM1.18\pm 0.14\,\mu M against HEPG2 cells, indicating potent anticancer properties.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of EGFR and Src kinases by related compounds. The most effective derivative showed an IC50 value of 0.24μM0.24\,\mu M for EGFR inhibition, highlighting its potential therapeutic applications in cancer treatment.

Summary of Findings

The biological activity of (2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone suggests significant potential in medicinal applications:

  • Anticancer Properties : Effective against various cancer cell lines with low IC50 values.
  • Enzyme Inhibition : Potential to inhibit key enzymes involved in cancer progression.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs from recent literature, focusing on substituent effects and physicochemical properties.

Structural and Substituent Analysis

Compound Name Triazolo Substituent Methanone Substituent Molecular Formula Molecular Weight (g/mol) Key Features
(2-Methoxyphenyl)(4-(3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone 4-Methylphenyl 2-Methoxyphenyl C₂₇H₂₇N₇O₂ 493.55 - Ortho-methoxy group enhances steric hindrance.
- Moderate lipophilicity due to methyl and methoxy groups.
{4-[3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone 4-Methylphenyl 4-Trifluoromethylphenyl C₂₇H₂₄F₃N₇O 527.52 - Trifluoromethyl group increases electron-withdrawing effects.
- Higher metabolic stability due to fluorine atoms.
(2-Ethoxyphenyl){4-[3-(4-ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}methanone 4-Ethoxyphenyl 2-Ethoxyphenyl C₃₀H₃₂N₇O₃ 546.63 - Ethoxy groups increase bulk and reduce solubility.
- Extended π-system may improve target binding.

Key Differences and Implications

The 4-trifluoromethylphenyl group in is strongly electron-withdrawing, which may enhance binding to hydrophobic pockets in enzymes or receptors.

Lipophilicity and Solubility :

  • The target compound’s methoxy and methyl groups confer moderate lipophilicity (predicted LogP ~3.2), whereas the trifluoromethyl analog has higher LogP (~3.8) due to fluorine’s hydrophobicity.
  • The ethoxy groups in reduce aqueous solubility but may improve membrane permeability.

Synthetic Accessibility: The synthesis of such compounds typically involves coupling piperazine-modified triazolo-pyrimidines with substituted benzoyl chlorides, as described in methods for related methanone derivatives .

Research Findings and Hypotheses

While direct biological data for the target compound are unavailable, insights can be extrapolated from analogs:

  • Kinase Inhibition : Triazolo-pyrimidines with p-tolyl groups (e.g., ) show activity against tyrosine kinases, suggesting the target compound may share this mechanism .
  • Metabolic Stability : The absence of labile ethoxy groups (cf. ) could improve the target’s metabolic stability compared to bulkier analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.